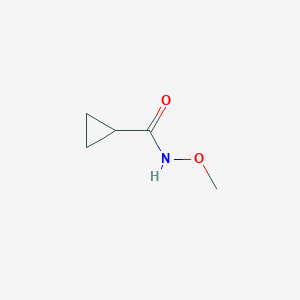
5-Fluoro-2-(2-methoxyethoxy)-benzylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code or SMILES notation. For “5-Fluoro-2-(2-methoxyethoxy)aniline”, the InChI code is1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7 (10)6-8 (9)11/h2-3,6H,4-5,11H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure. “5-Fluoro-2-(2-methoxyethoxy)aniline” is a liquid at room temperature . More specific properties like boiling point, melting point, etc., are not available in the current data.Scientific Research Applications
Imaging Probes for Alzheimer's Disease
Serotonin 1A Receptors in Alzheimer's Disease
A study utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a compound closely related to 5-Fluoro-2-(2-methoxyethoxy)-benzylamine, as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research highlighted the potential of fluorinated compounds in developing selective imaging agents for diagnosing and understanding the progression of neurological conditions like Alzheimer's disease through positron emission tomography (PET) scans (Kepe et al., 2006).
Development of PET Probes
Novel ¹⁸F-labeled Benzoxazole Derivatives for Imaging Cerebral β-Amyloid Plaques
Another study synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds, including fluorinated elements, demonstrate high affinity for Aβ(1-42) aggregates and potential as PET imaging agents for early detection of Alzheimer's disease-related changes in the brain (Cui et al., 2012).
Synthesis and Evaluation of Fluorinated Compounds
Radical Decarboxylative Fluorination
A novel technique was developed for the synthesis of monofluoromethoxy arenes through the direct fluorodecarboxylation of carboxylic acids, demonstrating the versatility of fluorinated compounds in chemical synthesis. This method emphasizes the role of fluorinated methoxy arenes, which are important motifs in agrochemicals and pharmaceuticals, highlighting the broad applications of compounds like this compound in developing new chemical entities (Leung & Sammis, 2015).
Neurological Receptor Studies
N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists
Research into N-benzylated-5-methoxytryptamine analogues, which share structural similarities with this compound, explored their affinity and functional activity across the serotonin receptor family. These studies are crucial for understanding the molecular interactions and therapeutic potentials of fluorinated compounds in treating neurological disorders (Nichols et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
[5-fluoro-2-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBQSOVMHFBULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)
